molecular formula C24H25N3O2S B2360534 2-(isobutylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034316-17-9

2-(isobutylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2360534
CAS No.: 2034316-17-9
M. Wt: 419.54
InChI Key: OMTGATFAWUMOBF-UHFFFAOYSA-N
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Description

2-(isobutylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C24H25N3O2S and its molecular weight is 419.54. The purity is usually 95%.
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Biological Activity

2-(Isobutylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a member of the pyrrolopyrimidine class, known for its diverse biological activities and therapeutic potential. This compound's unique structure, characterized by a pyrrolopyrimidine core and various substituents, makes it an interesting candidate for pharmacological studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C24H25N3O2S\text{C}_{24}\text{H}_{25}\text{N}_3\text{O}_2\text{S}

IUPAC Name

The IUPAC name for this compound is 3-[(4-methoxyphenyl)methyl]-2-(2-methylpropylsulfanyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in critical biochemical pathways.
  • Receptor Modulation : It can modulate the activity of cellular receptors, influencing signal transduction pathways.
  • Cell Cycle Interference : Potential effects on cell cycle regulation have been noted, which may contribute to its anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolopyrimidine derivatives. For instance, similar compounds have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that derivatives with structural similarities to this compound exhibit significant cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µM)
Compound AHCT11618.78
Compound BMCF710.1
Compound CHUH75.0

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Studies indicate that it exhibits enhanced activity against gram-positive bacteria compared to gram-negative strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    A research project focused on the synthesis and evaluation of pyrrolopyrimidine derivatives found that compounds similar to this compound showed potent inhibition of cancer cell growth in vitro. The study measured IC50 values across several cancer lines, demonstrating significant efficacy.
  • Antimicrobial Testing :
    Another study assessed the antimicrobial activity of related compounds using disc diffusion methods. Results indicated that these compounds had strong inhibitory effects against Bacillus species, suggesting potential applications in treating bacterial infections.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2-(2-methylpropylsulfanyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S/c1-16(2)15-30-24-26-21-20(18-7-5-4-6-8-18)13-25-22(21)23(28)27(24)14-17-9-11-19(29-3)12-10-17/h4-13,16,25H,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTGATFAWUMOBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC2=C(C(=O)N1CC3=CC=C(C=C3)OC)NC=C2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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